molecular formula C20H17N3O2 B8428100 1-Acetyl-2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide

1-Acetyl-2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide

Cat. No.: B8428100
M. Wt: 331.4 g/mol
InChI Key: DFEULWYQBANRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide is a useful research compound. Its molecular formula is C20H17N3O2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

1-acetyl-N-quinolin-3-yl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C20H17N3O2/c1-13(24)23-9-8-15-10-16(6-7-19(15)23)20(25)22-17-11-14-4-2-3-5-18(14)21-12-17/h2-7,10-12H,8-9H2,1H3,(H,22,25)

InChI Key

DFEULWYQBANRNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide (77 mg, 0.266 mmol) and N,N-diisopropylethylamine (0.060 mL, 0.345 mmol) in 1,2-dichloroethane (2 mL) was treated with acetyl chloride (0.020 mL, 0.292 mmol). The resultant solution was stirred at room temperature overnight. The solvent was evaporated and the residue was triturated in water (1 mL) and saturated aqueous sodium bicarbonate (1 mL). The product was collected by filtration, to give the product 74 mg (84%). MS: m/z 332 (MH+). 1H NMR (DMSO-d6): δ 2.21 (s, 3H), 3.24 (t, 2 H), 4.18 (t, 2 H), 7.59 (t, 1 H), 7.67 (t, 1 H), 7.89-7.98 (m, 4 H), 8.15 (d, 1 H), 8.84 (s, 1 H), 9.14 (s, 1 H) and 10.566 (s, 1 H).
Name
2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

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